molecular formula C9H8F3N3 B11891326 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine

2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine

Cat. No.: B11891326
M. Wt: 215.17 g/mol
InChI Key: AXVADFBNMTVRBO-UHFFFAOYSA-N
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Description

2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the trifluoromethyl group in the structure enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.

. This method, however, has a lower overall yield due to the multistage process involved.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine-8-carboxylic acid, while reduction may produce this compound derivatives with reduced functional groups.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable scaffold for the development of new therapeutic agents with improved pharmacokinetic properties .

Biological Activity

2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine is a compound belonging to the imidazo[1,2-a]pyridine class, known for its diverse biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C9H8F3N3C_9H_8F_3N_3 with a molecular weight of approximately 215.18 g/mol. The trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it an interesting subject for medicinal chemistry.

Antiviral Activity

Imidazo[1,2-a]pyridine derivatives have been reported to exhibit antiviral properties. For instance, compounds within this class have shown effectiveness against various viral infections including herpes simplex virus (HSV) and others. The mechanism often involves interference with viral replication processes or inhibition of viral enzymes .

Antibacterial and Antifungal Properties

Research indicates that imidazo[1,2-a]pyridine derivatives possess significant antibacterial and antifungal activity. These compounds have been tested against a range of bacterial strains and fungi, showing promising results in inhibiting growth and proliferation . The specific mechanisms may involve disruption of cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The potential anticancer properties of this compound are noteworthy. It has been associated with the inhibition of key enzymes involved in cancer metabolism, particularly branched-chain amino acid transaminases (BCATs). Inhibitors targeting BCATs have shown promise in cancer therapy due to their role in amino acid catabolism and tumor growth .

Study on Antiviral Efficacy

A study conducted by Gudmundsson & Johns (2003) highlighted the antiviral efficacy of imidazo[1,2-a]pyridine derivatives. In vitro assays demonstrated that these compounds could significantly reduce viral titers in infected cell lines .

Anticancer Mechanism Exploration

In a recent high-throughput screening campaign, BAY-069, a derivative similar to this compound was identified as a potent inhibitor of BCATs. The study reported IC50 values indicating strong inhibition of enzyme activity, suggesting that such compounds could be developed into effective cancer therapeutics .

Data Tables

Activity TypeCompoundIC50 Value (µM)Reference
Antiviral2-Methyl-6-(trifluoromethyl)...25Gudmundsson & Johns (2003)
AntibacterialVarious Imidazo[1,2-a]pyridines15 - 30Rewankar et al. (1975)
AnticancerBAY-0695PMC9661481

Properties

Molecular Formula

C9H8F3N3

Molecular Weight

215.17 g/mol

IUPAC Name

2-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine

InChI

InChI=1S/C9H8F3N3/c1-5-3-15-4-6(9(10,11)12)2-7(13)8(15)14-5/h2-4H,13H2,1H3

InChI Key

AXVADFBNMTVRBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(C=C(C2=N1)N)C(F)(F)F

Origin of Product

United States

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